{4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}acetic acid
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Overview
Description
2-(4-{[(5E)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID is a complex organic compound that features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 2-(4-{[(5E)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID typically involves multistep organic reactions. One common synthetic route includes the Knoevenagel condensation reaction, where an aldehyde reacts with a thiazolidine-2,4-dione in the presence of a base such as sodium acetate in acetic acid . Industrial production methods may involve the use of green chemistry principles to enhance yield, purity, and selectivity while minimizing environmental impact .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiazolidine-2,4-dione.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-{[(5E)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-{[(5E)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds to 2-(4-{[(5E)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID include other thiazolidine derivatives such as:
These compounds share the thiazolidine ring structure but differ in their substituents and overall molecular architecture.
Properties
Molecular Formula |
C14H13NO6S |
---|---|
Molecular Weight |
323.32 g/mol |
IUPAC Name |
2-[4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy]acetic acid |
InChI |
InChI=1S/C14H13NO6S/c1-2-20-10-5-8(3-4-9(10)21-7-12(16)17)6-11-13(18)15-14(19)22-11/h3-6H,2,7H2,1H3,(H,16,17)(H,15,18,19)/b11-6+ |
InChI Key |
YTXUYVKJFRBYCJ-IZZDOVSWSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)S2)OCC(=O)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OCC(=O)O |
Origin of Product |
United States |
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